3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one
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Overview
Description
3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their significant role in pharmaceuticals and organic synthesis due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then further reacted to form the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
MDMB-4en-PINACA: A synthetic cannabinoid receptor agonist with a similar structural motif.
Piperidine Derivatives: Various piperidine-containing compounds used in pharmaceuticals and organic synthesis.
Uniqueness
What sets 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H36N2O3 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
3,3-dimethyl-1-[4-[[2-(piperidine-1-carbonyl)phenoxy]methyl]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C24H36N2O3/c1-24(2,3)17-22(27)25-15-11-19(12-16-25)18-29-21-10-6-5-9-20(21)23(28)26-13-7-4-8-14-26/h5-6,9-10,19H,4,7-8,11-18H2,1-3H3 |
InChI Key |
GKESCHYQSOBTBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)COC2=CC=CC=C2C(=O)N3CCCCC3 |
Origin of Product |
United States |
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